

Application Notes & Protocols: Quantification of ARN14988 in Mouse Plasma using LC-MS/MS

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Compound of Interest

Compound Name: ARN14988

Cat. No.: B15574270

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Abstract

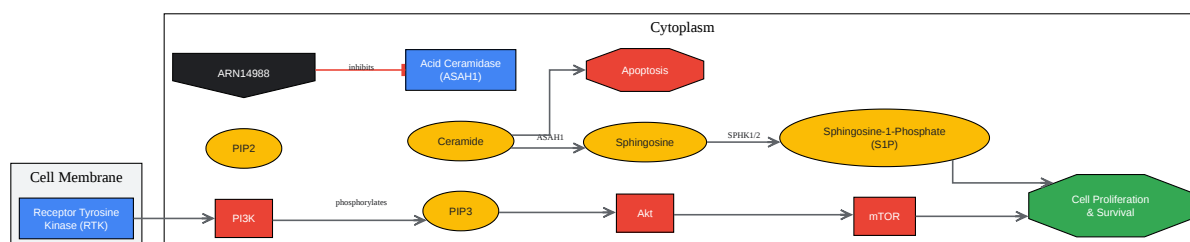
These application notes provide a detailed protocol for the quantification of **ARN14988**, a potent acid ceramidase inhibitor, in mouse plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.^[1] **ARN14988** has demonstrated significant cytotoxicity in glioblastoma (GBM) cells, making it a promising candidate for further pharmacological assessment.^{[1][2]} The described method is robust, reproducible, and has been successfully applied to pharmacokinetic studies in mice.^[1]

Introduction

ARN14988 is an inhibitor of acid ceramidase (ASAH1), an enzyme that plays a crucial role in sphingolipid metabolism.^{[3][4]} ASAH1 is upregulated in various cancers and is involved in promoting cell proliferation and survival.^{[3][5]} By inhibiting ASAH1, **ARN14988** disrupts the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate, leading to cancer cell death.^[4] This mechanism of action, particularly its efficacy against glioblastoma, necessitates a reliable quantitative method to support preclinical and clinical development.^{[1][6]} This document outlines a validated LC-MS/MS protocol for the accurate determination of **ARN14988** concentrations in a biological matrix.

Signaling Pathway

ARN14988 inhibits acid ceramidase (ASAH1), which is involved in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently deregulated in cancer and plays a key role in cell growth, proliferation, and survival.

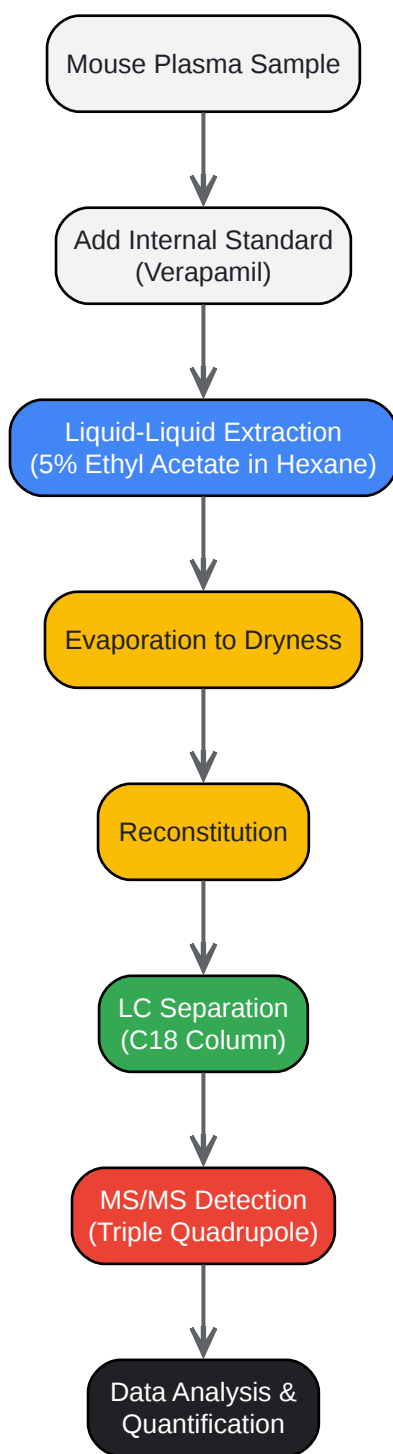


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Caption: ARN14988 inhibits ASAH1, promoting apoptosis.

Experimental Workflow

The analytical workflow for the quantification of **ARN14988** involves sample preparation via liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.



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Caption: Workflow for **ARN14988** quantification.

Quantitative Data Summary

The LC-MS/MS method for **ARN14988** demonstrates excellent linearity and sensitivity. The key quantitative parameters are summarized below.

Parameter	Value
Linearity Range	10 - 5,000 ng/mL[1]
Correlation Coefficient (r^2)	> 0.99[1]
Lower Limit of Quantification (LLOQ)	10 ng/mL[2]
Internal Standard	Verapamil[1]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of **ARN14988** from mouse plasma.

Materials:

- Mouse plasma samples
- **ARN14988** standard stock solution
- Verapamil (Internal Standard) stock solution
- 5% Ethyl acetate in hexane
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Pipette 50 μ L of mouse plasma into a microcentrifuge tube.

- Spike with the internal standard, verapamil.
- Add 500 µL of 5% ethyl acetate in hexane.[1]
- Vortex for 5 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

Instrumentation and Conditions:

Parameter	Specification
Chromatography System	Shimadzu LC-MS 8040 Triple Quadrupole MS or equivalent
Column	C18 column[1]
Mobile Phase A	10 mM Ammonium acetate (pH 5)[1]
Mobile Phase B	0.1% Formic acid in methanol[1]
Gradient	A linear gradient is typically used.
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Run Time	10 minutes[1]

Mass Spectrometry

Instrumentation and Conditions:

Parameter	Specification
Mass Spectrometer	Triple Quadrupole (QQQ)[1]
Ionization Mode	Positive Electrospray Ionization (ESI)[1]
Monitored Transitions	
ARN14988	m/z 391.20 → m/z 147.00[1]
Verapamil (IS)	m/z 455.30 → m/z 165.00[1]
Collision Gas	Argon

Method Validation

The method was validated for selectivity, sensitivity, matrix effect, recovery, stability, and intra- and inter-day accuracy and precision using four quality control samples.[1]

Application

This validated method has been successfully utilized for a pharmacokinetic study of **ARN14988** in mice, demonstrating its suitability for in vivo drug metabolism and pharmacokinetic (DMPK) studies.[1]

Conclusion

The LC-MS/MS method described provides a reliable and robust tool for the quantification of **ARN14988** in mouse plasma. This protocol is essential for advancing the preclinical development of this promising anti-cancer agent. The detailed methodology and established performance characteristics will aid researchers in implementing this assay for their own studies in the field of oncology and drug discovery.

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